3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is a complex organic compound that features a quinoline and benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline derivatives with benzofuran derivatives under acidic or basic conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and benzofuran derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxy-2-quinolones and 2,3-dihydroquinolines share structural similarities and exhibit comparable biological activities.
Benzofuran Derivatives: Compounds like 5-phenyl-1-benzofuran-2-yl derivatives also share structural features and are explored for similar applications.
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is unique due to its combined quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-24-16-10-11-19-17(13-16)14(2)20(25-19)21(23)22-12-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKZDCVHVOXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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